molecular formula C10H10N2O3S B14807601 N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B14807601
M. Wt: 238.27 g/mol
InChI Key: FVLCEMUTPXERBU-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole ring substituted at the 3-position with a carboxamide group and at the 5-position with a thiophene moiety. The carboxamide nitrogen is further modified with methoxy and methyl groups.

The isoxazole-thiophene scaffold is notable for its electronic properties, enabling π-π interactions and hydrogen bonding, which are critical for binding to biological targets. The N-methoxy-N-methyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target engagement compared to other substituents.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-methoxy-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H10N2O3S/c1-12(14-2)10(13)7-6-8(15-11-7)9-4-3-5-16-9/h3-6H,1-2H3

InChI Key

FVLCEMUTPXERBU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2=CC=CS2)OC

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

Principle : Activation of the carboxylic acid to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine (DMHA).

Procedure :

  • Acid Chloride Formation :
    • 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 2–4 hours.
    • Solvent and excess SOCl₂ are removed in vacuo to yield the acyl chloride.
  • Weinreb Amide Synthesis :
    • The acyl chloride is dissolved in 2-methyltetrahydrofuran (2-MeTHF), and DMHA (1.1 equiv) is added.
    • Potassium carbonate (2.2 equiv) in water is introduced at 0°C, and the mixture is stirred at room temperature for 1 hour.
    • The organic layer is separated, dried (MgSO₄), and concentrated to afford the product.

Key Data :

Parameter Value
Yield 89–92%
Purity (HPLC) >98%
Reaction Time 3–5 hours
Solvent System 2-MeTHF/H₂O (biphasic)

Advantages : High yields, minimal purification required.
Limitations : Requires handling of corrosive SOCl₂.

Coupling Agent-Assisted Amidation

Principle : Direct coupling of the carboxylic acid with DMHA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation :
    • 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (1.0 equiv) is dissolved in DCM.
    • EDC (1.2 equiv) and DMAP (0.1 equiv) are added under argon, and the mixture is stirred for 30 minutes.
  • Amide Formation :
    • DMHA (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.
    • The mixture is washed with 2N HCl to remove excess DMHA, and the organic layer is dried (Na₂SO₄) and concentrated.

Key Data :

Parameter Value
Yield 78–85%
Purity (NMR) >95%
Reaction Time 12–24 hours
Solvent Dichloromethane

Advantages : Avoids acyl chloride formation.
Limitations : Moderate yields; requires chromatographic purification.

Transamidation of Methyl/Ethyl Esters

Principle : Nucleophilic substitution of ester groups with DMHA.

Procedure :

  • Ester Synthesis :
    • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is prepared via cyclocondensation of thiophene-2-carbonyl chloride with ethyl propiolate.
  • Aminolysis :
    • The ester (1.0 equiv) is reacted with DMHA (2.0 equiv) in tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv) as a base at −78°C to 0°C.
    • The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

Key Data :

Parameter Value
Yield 65–70%
Purity (LC-MS) >90%
Reaction Time 6–8 hours
Temperature −78°C to 0°C

Advantages : Utilizes stable ester intermediates.
Limitations : Low-temperature conditions; moderate yields.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Acyl Chloride 89–92 >98 High Excellent
Coupling Agent 78–85 >95 Moderate Good
Transamidation 65–70 >90 Low Moderate

Optimal Route : The acyl chloride method offers the best balance of yield, purity, and scalability for industrial applications.

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (s, 1H, isoxazole-H), 7.52–7.48 (m, 2H, thiophene-H), 7.12–7.08 (m, 1H, thiophene-H), 3.72 (s, 3H, OCH₃), 3.28 (s, 3H, NCH₃).
  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
  • HRMS (ESI) : m/z calcd. for C₁₀H₁₁N₂O₃S [M+H]⁺: 255.0495; found: 255.0492.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their structural features are summarized below:

Table 1: Structural and Functional Comparison of Isoxazole-3-carboxamides
Compound Name Amide Substituent (R) Isoxazole 5-Position Substituent Key Biological Activity Reference
Target Compound N-methoxy-N-methyl Thiophen-2-yl Not explicitly reported -
Isx1 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) Cyclopropyl Thiophen-2-yl Activates cardiac progenitors; promotes neuronal differentiation
Compound 63 () 5-Chloro-2-methylphenyl 4-Fluoro-3-hydroxyphenyl Mitochondrial inhibitor (IC50 data not provided)
Compound 46 () 5-Chloro-2-methylphenyl 3-Hydroxy-4-methoxyphenyl Inhibitor of undefined target (47% yield in synthesis)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () 4-Diethylaminophenyl 5-Methylthiophen-2-yl Activity not reported
Key Observations:

Amide Substituent: The N-methoxy-N-methyl group in the target compound likely enhances metabolic stability compared to the cyclopropyl group in Isx1, as methoxy groups resist oxidative degradation better than cyclopropane rings .

Isoxazole 5-Position Substituent :

  • Thiophene (in the target compound and Isx1) contributes to electron-rich regions for π-π stacking, critical for binding to kinases or transcription factors .
  • Hydroxyphenyl/methoxyphenyl groups (Compounds 63 and 46) introduce hydrogen-bonding capacity, which may enhance selectivity for mitochondrial or enzymatic targets .

Isx1 (N-cyclopropyl analog):
  • Cardiac Progenitor Activation : At 16 mg/kg, Isx1 increases cardiomyocyte proliferation in mice by 2.5-fold, likely via HDAC5 phosphorylation and NeuroD1 activation .
  • Neuronal Differentiation : ISX-9 (same as Isx1) promotes pancreatic beta-cell and enteroendocrine cell differentiation, suggesting conserved mechanisms across tissues .
Mitochondrial Inhibitors (Compounds 63 and 46):
  • These derivatives inhibit mitochondrial function in purified mouse liver mitochondria, though specific IC50 values are unreported. The 4-fluoro-3-hydroxyphenyl group in Compound 63 may enhance binding to mitochondrial membrane proteins via polar interactions .
Thiophene-Containing Derivatives in Other Scaffolds:
  • Quinoxaline-thiophene hybrids () exhibit extended conjugation for photovoltaic applications, highlighting the versatility of thiophene in electronic modulation .
  • Pyridine-thiophene derivatives () show CDK2 inhibition (IC50 ~0.24–0.93 µM), underscoring thiophene’s role in kinase binding .

Biological Activity

N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features:

  • Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Methoxy Group : Enhances solubility and reactivity.
  • Methyl Group : Contributes to the overall electronic properties.
  • Thiophene Ring : Provides an electron-rich environment that may enhance binding interactions with biological targets.
  • Carboxamide Functional Group : Increases the compound's potential for biological activity through improved pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been tested for its ability to inhibit the growth of pathogens, demonstrating effectiveness comparable to standard antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit tumor growth in vitro and in vivo models. The mechanism of action may involve modulation of signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of histone deacetylases (HDACs), which are crucial in cancer biology .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various preclinical models. It has been shown to reduce inflammation markers and improve symptoms in models of acute inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their respective activities:

Compound NameStructure FeaturesBiological Activity
N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamideCyclopropyl group instead of methoxy/methylAntimicrobial
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylateMethyl ester instead of amideAntitumor
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamideThiazole instead of thiopheneAntitubercular

These variations illustrate how changes in substituents can significantly alter pharmacological profiles and applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • 1,3-Dipolar Cycloaddition : Between nitrile oxides and alkynes to form the isoxazole ring.
  • Nucleophilic Substitution Reactions : For introducing thiophene groups.
  • Coupling Reactions : To attach the carboxamide group under mild conditions.

These synthetic routes highlight the versatility in developing this compound and its analogs .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus comparable to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Activity : In a preclinical model, the compound was shown to reduce tumor size significantly compared to control groups, indicating its effectiveness as an anticancer agent. Further investigation into its mechanism revealed HDAC inhibition as a key pathway .

Q & A

Q. What are the recommended safety protocols for handling N-methoxy-N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH/EN 166-certified respirators if aerosol generation is possible .
  • Ventilation: Conduct experiments in fume hoods to prevent inhalation of dust or vapors. Avoid formation of aerosols .
  • Spill Management: Isolate the area, absorb spills with inert materials (e.g., vermiculite), and dispose as hazardous waste. Prevent entry into drains .
  • Storage: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizing agents .

Q. What synthetic routes are employed for preparing this compound?

Methodological Answer:

  • Isoxazole Ring Formation: Cyclize β-keto esters or nitrile oxides with alkynes under Huisgen conditions. For example, react 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) at 0–5°C .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
  • Characterization: Confirm structure via 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FT-IR for functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. How is the compound analyzed for purity and stability under varying conditions?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for biological assays .
  • Stability Studies: Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Quantify degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How does this compound modulate gene expression in neural stem cells?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated neural stem cells. Key pathways (e.g., HDAC5 phosphorylation, neuronal differentiation markers like NeuroD1) are validated via qRT-PCR .
  • Mechanistic Studies: Use CRISPR/Cas9 to knock out HDAC5 or inhibitors (e.g., trichostatin A) to assess dependency on histone deacetylase activity .
  • Functional Assays: Measure neurite outgrowth in 3D collagen matrices and calcium flux using Fluo-4 AM dye .

Q. What experimental approaches assess the cardiogenic effects of this compound?

Methodological Answer:

  • In Vivo Models: Inject 16 mg/kg of the compound into Nkx2.5-luc-BAC mice; monitor cardiac repair via bioluminescence imaging and echocardiography (e.g., ejection fraction improvement) .
  • Proliferation Markers: Immunostain heart tissue for BrdU and ACTN2 to quantify cardiomyocyte proliferation vs. differentiation .
  • Dose-Response Analysis: Test 5–20 mg/kg doses to establish EC50_{50} for therapeutic efficacy and toxicity thresholds .

Q. How does the compound interact with G-protein-coupled receptors (GPCRs) like GPR68?

Methodological Answer:

  • Binding Assays: Use 35S^{35}S-GTPγS binding in HEK293 cells transfected with GPR68. Compare agonist activity to known ligands (e.g., Ogerin) .
  • Functional Readouts: Measure intracellular calcium flux (Fluo-4) and cAMP levels (ELISA) post-treatment .
  • Gene Knockdown: Apply siRNA targeting GPR68 to confirm receptor-specific effects on apoptosis (Annexin V/PI staining) and colony formation in MDSL cells .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement: Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Assess via shake-flask method .
  • Metabolic Stability: Incubate with liver microsomes; identify metabolites via UPLC-QTOF-MS. Modify methoxy groups to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; aim for <90% binding to improve bioavailability .

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